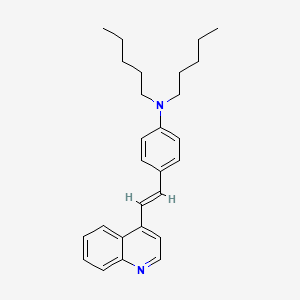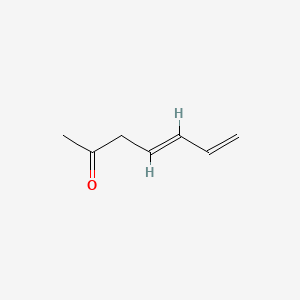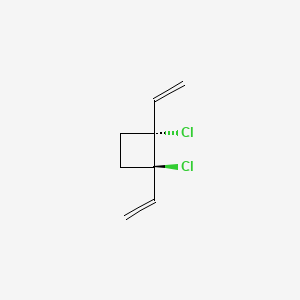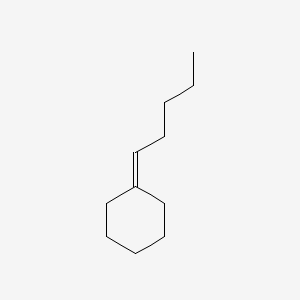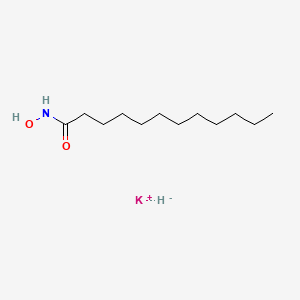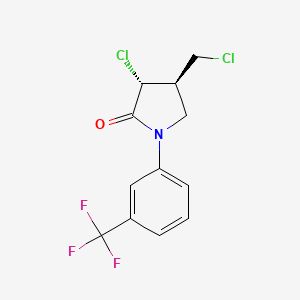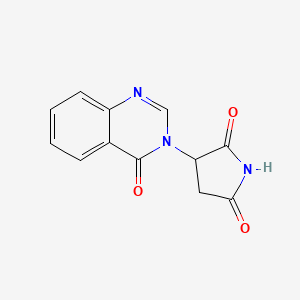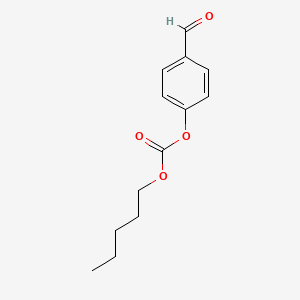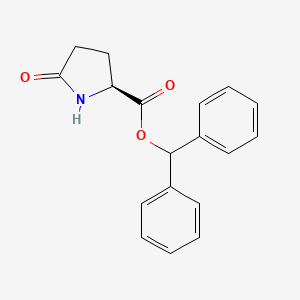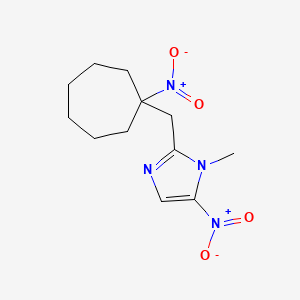
1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:
Nitration: Introduction of nitro groups into the imidazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: Attachment of the cycloheptyl moiety through alkylation reactions, often using alkyl halides in the presence of a base.
Cyclization: Formation of the imidazole ring through cyclization reactions involving appropriate precursors and catalysts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Methyl-5-nitro-2-((1-nitrocycloheptyl)methyl)-1H-imidazole can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. These compounds share similar structural features but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific cycloheptyl moiety and the arrangement of nitro groups, which may confer distinct chemical and biological properties.
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with antimicrobial properties.
Tinidazole: Another nitroimidazole derivative with similar applications in treating infections.
Secnidazole: A nitroimidazole compound used for its antiparasitic and antibacterial effects.
Properties
CAS No. |
97945-36-3 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-[(1-nitrocycloheptyl)methyl]imidazole |
InChI |
InChI=1S/C12H18N4O4/c1-14-10(13-9-11(14)15(17)18)8-12(16(19)20)6-4-2-3-5-7-12/h9H,2-8H2,1H3 |
InChI Key |
TWBSNTOHQPLDLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CC2(CCCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




